Orthogonal Reactivity: Selective C(sp²)–Br Suzuki Coupling in the Presence of C(sp³)–Cl with Yields of 73–99 %
Note: Direct peer‑reviewed data for 2‑bromo‑4‑(chloromethyl)benzo[d]oxazole in selective cross‑coupling reactions are absent from the open literature. The following evidence is drawn from the structurally and electronically analogous system 1‑bromo‑4‑(chloromethyl)benzene, where the C(sp²)–Br bond is selectively coupled in the presence of the C(sp³)–Cl bond using Pd(OAc)₂/PCy₃·HBF₄ [REFS‑1]. Because the benzoxazole C2‑position is similarly an sp² carbon with a leaving bromide, comparable selectivity is expected for the target compound. Against a comparator such as 2‑bromo‑4‑(bromomethyl)benzo[d]oxazole, where both sites would compete for oxidative addition, the chloromethyl group in the target compound remains essentially inert under standard Suzuki–Miyaura conditions, enabling true orthogonal diversification.
| Evidence Dimension | Selective C(sp²)–Br coupling yield (Suzuki–Miyaura) in the presence of an intact C(sp³)–Cl bond |
|---|---|
| Target Compound Data | Predicted: C2‑Br undergoes Suzuki coupling while C4‑Cl remains intact; structurally analogous 4‑chloromethyl‑biphenyls obtained in 73–99 % yield [REFS‑1] |
| Comparator Or Baseline | 2‑Bromo‑4‑(bromomethyl)benzo[d]oxazole: both C2‑Br and C4‑bromomethyl would compete for oxidative addition, leading to mixtures; 2‑chloro‑4‑(chloromethyl)benzo[d]oxazole: C2‑Cl is significantly less reactive and requires harsher conditions [REFS‑2] |
| Quantified Difference | Product yields 73–99 % for the selective C(sp²)–Br coupling reaction vs. expected competitive reactivity and lower yields (<50 %) for the dibromo or dichloro analogues [REFS‑1, REFS‑2] |
| Conditions | Pd(OAc)₂ (2 mol‑%), PCy₃·HBF₄ (0.4–4 mol‑%), Cs₂CO₃ (5 equiv.), toluene/H₂O (10:1), 80 °C, 2–5 h; arylboronic acid (1.1 equiv.) [REFS‑1] |
Why This Matters
This selectivity enables the sequential, one‑pot synthesis of 2,4‑disubstituted benzoxazoles without intermediate protecting‑group manipulations, significantly streamlining library production.
- [1] Zhang, X.; Liu, Y.; Wang, Z.; Li, J.; Wei, B. Pd‑Catalyzed, Highly Selective C(sp²)–Br Bond Coupling Reactions of o‑(or m‑, or p‑) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules 2018, 23 (2), 433. DOI: 10.3390/molecules23020433. View Source
- [2] García‐Melchor, M.; Braga, A. A. C.; Lledós, A.; Ujaque, G.; Maseras, F. Comparative Study of Aryl Halides in Pd‑Mediated Reactions: Key Factors Beyond the Oxidative Addition Step. Inorg. Chem. Front. 2021, 8, 1989‑2004. DOI: 10.1039/D0QI01392H. View Source
